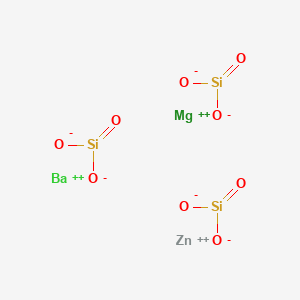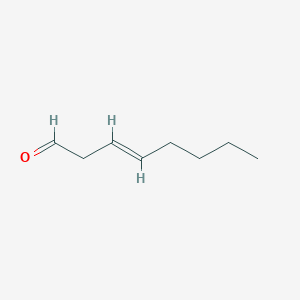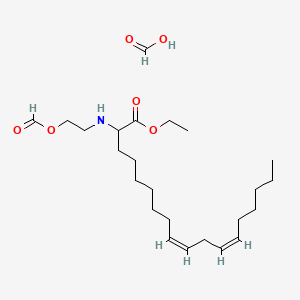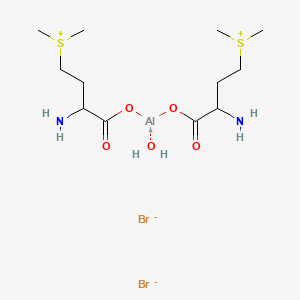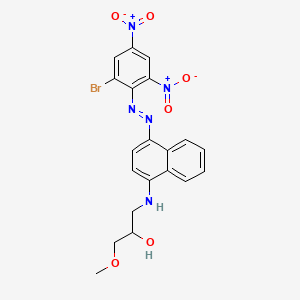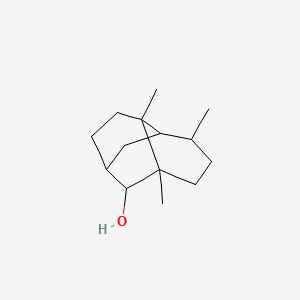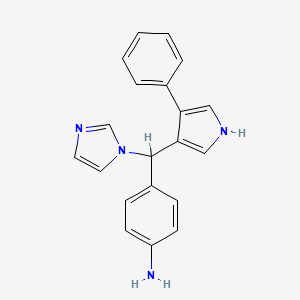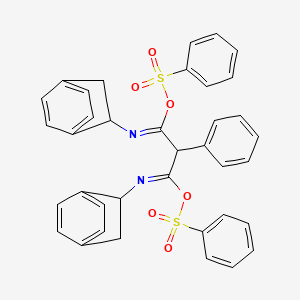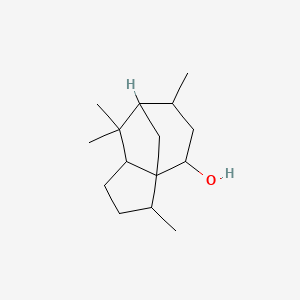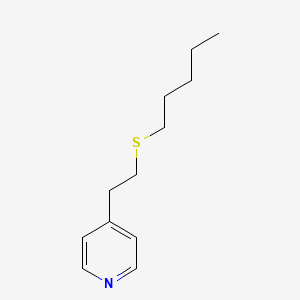
Pyridine, 4-(2-(pentylthio)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(2-(pentylthio)ethyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(pentylthio)ethyl)- typically involves the introduction of a pentylthioethyl group to the pyridine ring. One common method is through the reaction of 4-bromopyridine with 2-(pentylthio)ethyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Pyridine, 4-(2-(pentylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Pyridine, 4-(2-(pentylthio)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of Pyridine, 4-(2-(pentylthio)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The sulfur atom in the pentylthioethyl group can also participate in redox reactions, influencing the compound’s biological activity .
類似化合物との比較
Pyridine: The parent compound, known for its basicity and aromaticity.
Dihydropyridine: A reduced form of pyridine with significant pharmacological properties.
Piperidine: A fully saturated derivative of pyridine, widely used in medicinal chemistry
Uniqueness: Pyridine, 4-(2-(pentylthio)ethyl)- is unique due to the presence of the pentylthioethyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
134480-44-7 |
|---|---|
分子式 |
C12H19NS |
分子量 |
209.35 g/mol |
IUPAC名 |
4-(2-pentylsulfanylethyl)pyridine |
InChI |
InChI=1S/C12H19NS/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12/h5-6,8-9H,2-4,7,10-11H2,1H3 |
InChIキー |
QHTNTEFDGFBAEA-UHFFFAOYSA-N |
正規SMILES |
CCCCCSCCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


